molecular formula C15H11NO2 B3048955 Methyl Acridine-4-carboxylate CAS No. 188054-45-7

Methyl Acridine-4-carboxylate

Cat. No. B3048955
M. Wt: 237.25 g/mol
InChI Key: GIFITRVWCNEJPG-UHFFFAOYSA-N
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Description

Methyl Acridine-4-carboxylate is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Synthesis Analysis

The compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate was synthesized by reacting 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethylchloroformate . A series of novel acridine N-acylhydrazone derivatives have also been synthesized as potential topoisomerase I/II inhibitors .


Molecular Structure Analysis

Acridine derivatives share an acridine-3,6-diamine structural component as a fundamental structural feature . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Chemical Reactions Analysis

Acridine derivatives have been found to show multiple biological activities . For example, acridine showed the best inhibition efficiency as a corrosion inhibitor, with an inhibition efficiency of 94% achieved for an inhibitor concentration of 0.004% and a maximum inhibition efficiency of 99.0% obtained for a 0.02% inhibitor concentration .

Scientific Research Applications

Synthesis and Anticancer Applications

Methyl acridine-4-carboxylate has been explored extensively in the field of anticancer drug development. One significant study reports a new synthesis method for substituted acridine-4-carboxylic acids, leading to the clinical anticancer drug DACA (Gamage, Spicer, Rewcastle, & Denny, 1997). Another study discusses the structure-activity relationships for substituted bis(acridine-4-carboxamides), which are potent anticancer agents showing superior potencies in various cell lines including human Jurkat leukemia (Gamage, Spicer, Atwell, et al., 1999).

DNA Binding and Antiproliferative Properties

Research has been conducted on the DNA-binding and antiproliferative properties of acridine derivatives. The most active molecules in this regard were derivatives of 5-methylacridine-4-carboxylic acid, showing high affinity for DNA but poor specificity (Ferreira, Aviñó, Mazzini, & Eritja, 2012).

Chemiluminescence Applications

Methyl acridine-4-carboxylate derivatives have been utilized in chemiluminescence studies. For instance, methoxycarbonylphenyl 10-methyl-10λ4 -2,7-disubstituted acridine-9-carboxylate derivatives were synthesized, revealing strong chemiluminescence intensities useful in hydrogen peroxide measurement (Nakazono, Nanbu, Akita, & Hamase, 2020).

Solid Tumor Activity

A study reported the synthesis and evaluation of N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides, which showed significant activity against solid tumors in vivo, suggesting a new class of antitumor agents (Atwell, Rewcastle, Baguley, & Denny, 1987).

Biological Applications

In biological applications, acridine-9-methanol and its ester conjugates showed good biocompatibility, cellular uptake property, and cell imaging ability, indicating potential in biological imaging and molecular biology research (Jana, Saha, Karthik, et al., 2013).

Free Radical Scavenging Activity

Methyl acridine-4-carboxylate derivatives have also been synthesized for their free radical scavenging activity, with some showing effective radical scavenging properties (Ulus, Yeşildağ, Elmastaş, & Kaya, 2015).

Safety And Hazards

While specific safety and hazard data for Methyl Acridine-4-carboxylate was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. The safety data sheet for a similar compound suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

methyl acridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11-9-10-5-2-3-8-13(10)16-14(11)12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFITRVWCNEJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453921
Record name Methyl Acridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Acridine-4-carboxylate

CAS RN

188054-45-7
Record name Methyl Acridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SA Gamage, JA Spicer, GW Rewcastle, WA Denny - Tetrahedron letters, 1997 - Elsevier
… which was cyclised in trifluoroacetic acid at room temperature to methyl acridine-4-carboxylate 8a in 98% yield. Unlike the corresponding acid 2a, the ester did not have lachrymatory or …
Number of citations: 32 www.sciencedirect.com
JA Spicer, SA Gamage, GJ Atwell… - Journal of medicinal …, 1997 - ACS Publications
… were removed under reduced pressure, and the residue was filtered through a short column of flash silica gel in EtOAc/petroleum ether (1:3) to give methyl acridine-4-carboxylate (11a) …
Number of citations: 109 pubs.acs.org
SM El-Moghazy Aly, DE Abdel Rahman… - Bulletin of …, 2007 - bpsa.journals.ekb.eg
… or anilino or substituted anilino moiety to 4-substituted phenylhydrazinocarbonylmethyl acridine-4-caboxylate or 4-substituted phenylcarbamoylmethyl acridine-4-carboxylate at position …
Number of citations: 5 bpsa.journals.ekb.eg
M Vilková, M Hudáčová, N Palušeková… - Molecules, 2022 - mdpi.com
… h at 0 C and 4 h at room temperature (rt)) in order to allow the reaction to go to completion, aldehyde 2 was oxidized with alkaline iodine to directly lead to methyl acridine-4-carboxylate (…
Number of citations: 11 www.mdpi.com
TJ Wang, WW Chen, Y Li, MH Xu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A facile and efficient approach for the synthesis of a variety of acridines via the tandem coupling/cyclization of substituted 2-bromobenzaldehydes and anilines is described. The reaction …
Number of citations: 40 pubs.rsc.org
G Singh
Number of citations: 0

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